molecular formula C17H21BrN2O4 B11054362 2-(4-bromophenyl)-4-hydroxy-N,N',4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide

2-(4-bromophenyl)-4-hydroxy-N,N',4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide

Cat. No.: B11054362
M. Wt: 397.3 g/mol
InChI Key: VVHUDXYAOJMQET-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-hydroxy-N,N’,4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a cyclohexane ring with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-hydroxy-N,N’,4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Another method involves the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4-hydroxy-N,N’,4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-bromophenyl)-4-hydroxy-N,N’,4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-hydroxy-N,N’,4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . Additionally, its antiproliferative activity may be due to its ability to interfere with cellular signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-4-hydroxy-N,N’,4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21BrN2O4

Molecular Weight

397.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-1-N,3-N,4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C17H21BrN2O4/c1-17(24)8-11(21)13(15(22)19-2)12(14(17)16(23)20-3)9-4-6-10(18)7-5-9/h4-7,12-14,24H,8H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

VVHUDXYAOJMQET-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC)C2=CC=C(C=C2)Br)C(=O)NC)O

Origin of Product

United States

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